4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid
Description
4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a quinoline-based derivative featuring a benzoic acid core linked via an amino group to a quinoline scaffold. The quinoline moiety is substituted with an ethoxycarbonyl group at position 3 and a trifluoromethyl (CF₃) group at position 7. This structure combines lipophilic (CF₃) and polar (carboxylic acid) functionalities, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or anticancer research. The ethoxycarbonyl group may act as a prodrug moiety, enhancing bioavailability through esterase-mediated hydrolysis to the free carboxylic acid in vivo .
Properties
IUPAC Name |
4-[[3-ethoxycarbonyl-8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-2-29-19(28)14-10-24-17-13(4-3-5-15(17)20(21,22)23)16(14)25-12-8-6-11(7-9-12)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSIVYBMMOPKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring.
Introduction of the trifluoromethyl group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the ethoxycarbonyl group: This step often involves esterification reactions.
Coupling with benzoic acid: The final step involves coupling the quinoline derivative with benzoic acid using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The trifluoromethyl group enhances its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid
- Structure : Replaces the ethoxycarbonyl (position 3) and CF₃ (position 8) with methoxy (position 8) and chloro (position 5).
- Methoxy at position 8 reduces lipophilicity compared to CF₃, which may lower membrane permeability but improve solubility.
- Synthesis: Prepared via coupling of 5-chloro-8-methoxyquinoline-4-amine with 4-aminobenzoic acid under mild acidic conditions .
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid
Heterocyclic Core Modifications
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
- Structure: Replaces quinoline with a pyrimidine ring.
- The CF₃ group maintains lipophilicity, but the lack of a fused benzene ring (vs.
Ethyl 10-cyclopropyl-5-fluoro-7-oxo-3-(aryldiazenyl)-pyrido[2,3-f]quinoxaline-8-carboxylate
- Structure: Features a fused quinoxaline-pyridine core with a cyclopropyl group and fluorine substituents.
- Impact: The fluorine atom enhances electronegativity, improving hydrogen-bonding interactions.
Functional Group Replacements
4-Trifluoromethyl-N-(quinolin-8-yl)benzamide
- Structure : Replaces benzoic acid with a benzamide group.
- Impact :
- The amide group improves metabolic stability compared to the ester (ethoxycarbonyl) but may reduce cellular uptake due to decreased lipophilicity.
- Retains CF₃, preserving hydrophobic interactions .
Biological Activity
4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a synthetic compound notable for its complex structure and potential biological activities. Its unique chemical properties, derived from the ethoxycarbonyl and trifluoromethyl groups, have made it a subject of interest in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 404.34 g/mol. The structural characteristics include:
- Quinoline moiety : A bicyclic structure that is often associated with various biological activities.
- Trifluoromethyl group : Known to enhance biological activity through increased lipophilicity and metabolic stability.
- Ethoxycarbonyl group : Contributes to the compound's solubility and reactivity.
The biological activity of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. Notably, it may inhibit kinases that play crucial roles in cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Cancer Cell Growth Inhibition : Studies indicate that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines, including MCF-7 and A549 cells .
Biological Activity Studies
Numerous studies have evaluated the biological activity of quinoline derivatives, including our compound of interest. Below are summarized findings from relevant research:
Case Studies
-
In Vitro Studies on Cancer Cells :
- A study evaluating various quinoline derivatives found that those with trifluoromethyl substitutions displayed enhanced anti-proliferative effects against multiple cancer cell lines. The mechanism was linked to the inhibition of sirtuins and other signaling pathways associated with cancer progression .
- Inflammation Models :
Comparison with Similar Compounds
The biological activity of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can be contrasted with other similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 4-{[3-(Methoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Methoxy vs Ethoxy group | Similar anti-cancer properties but less potent due to reduced lipophilicity |
| 4-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Trifluoromethyl position change | Altered binding affinity impacting efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
